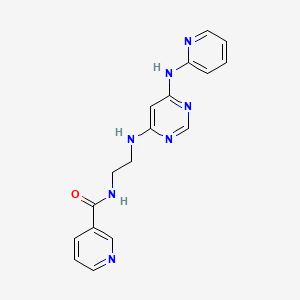

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide” is a complex organic compound that contains several functional groups, including an amide group, a pyrimidine ring, and a pyridine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities.

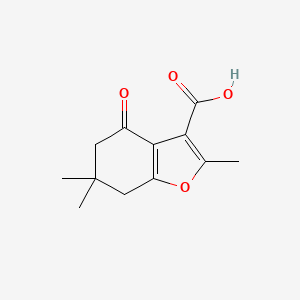

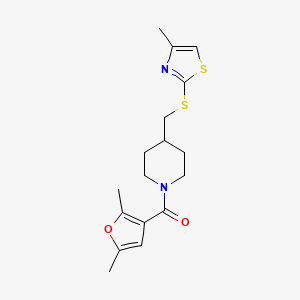

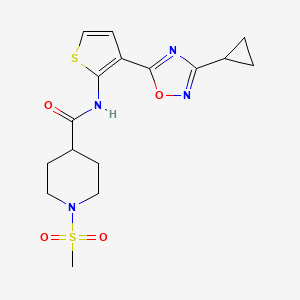

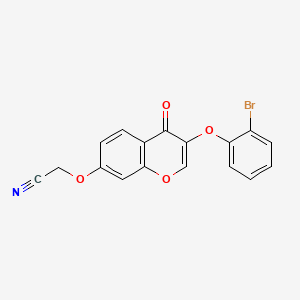

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A study conducted by Bheemanapalli et al. (2008) involved the synthesis of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, closely related to the chemical structure of interest. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibacterial agents (Bheemanapalli et al., 2008).

Anti-Fibrosis Activity

In 2020, Gu et al. researched novel 2-(pyridin-2-yl) pyrimidine derivatives, including structures similar to the specified compound. They found these compounds to exhibit anti-fibrotic activities, suggesting their potential as novel drugs for treating fibrosis (Gu et al., 2020).

Fluorescent Analog Creation

Barrio et al. (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, using a similar structure. This has implications in biochemical assays and studies involving enzymatic reactions, as such analogs can be used for tracking and analysis purposes (Barrio et al., 1972).

Reaction Studies

Research by Windmueller et al. (1959) on the reaction of ethylene oxide with nicotinamide and nicotinic acid contributes to understanding the chemical reactivity and potential industrial applications of similar compounds (Windmueller et al., 1959).

Inhibitor Discovery

Babault et al. (2018) discovered bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), involving pyridine-containing compounds. This provides insights into developing treatments for diseases linked with NNMT overexpression (Babault et al., 2018).

Electron Attachment Study

Ziegler et al. (2021) studied dissociative electron attachment to the nicotinamide molecule, shedding light on the ion formation and fragmentation patterns of similar compounds, which can be crucial in understanding radiation interactions in biological systems (Ziegler et al., 2021).

Metabolic Fate in Plants

Matsui et al. (2007) investigated the metabolism of nicotinamide in plants, revealing how similar compounds are processed in various plant species, which is valuable for agricultural and botanical research (Matsui et al., 2007).

Substrate and Inhibitor Characterization

Van Haren et al. (2016) developed an assay for the characterization of substrates and inhibitors of NNMT, involving pyridine-based compounds. This assay can be pivotal for drug discovery and toxicology studies (Van Haren et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O/c25-17(13-4-3-6-18-11-13)21-9-8-20-15-10-16(23-12-22-15)24-14-5-1-2-7-19-14/h1-7,10-12H,8-9H2,(H,21,25)(H2,19,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCXEXJAOXXHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2576823.png)

![N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2576824.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576836.png)

![2,6-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2576841.png)

![2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2576843.png)